molecular formula C8H9ClN2O4 B15277223 4-Chloro-3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

4-Chloro-3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B15277223
M. Wt: 232.62 g/mol
InChI Key: BECBMHRBLNGTCL-UHFFFAOYSA-N
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Description

4-Chloro-3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound with a complex structure that includes a pyrazole ring substituted with chlorine, ethoxycarbonyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-nitropyrazole with ethyl chloroformate under basic conditions to introduce the ethoxycarbonyl group. Subsequent reduction of the nitro group to an amine, followed by carboxylation, yields the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols. Substitution reactions can result in various substituted pyrazoles.

Scientific Research Applications

4-Chloro-3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(ethoxycarbonyl)phenylboronic acid
  • 4-Chloro-3-(ethoxycarbonyl)phenylboronic acid pinacol ester

Uniqueness

4-Chloro-3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H9ClN2O4

Molecular Weight

232.62 g/mol

IUPAC Name

4-chloro-5-ethoxycarbonyl-2-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H9ClN2O4/c1-3-15-8(14)5-4(9)6(7(12)13)11(2)10-5/h3H2,1-2H3,(H,12,13)

InChI Key

BECBMHRBLNGTCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Cl)C(=O)O)C

Origin of Product

United States

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